molecular formula C12H11NO3 B3836252 N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 58050-50-3

N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B3836252
CAS No.: 58050-50-3
M. Wt: 217.22 g/mol
InChI Key: YLJBQYLAGGHKAM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a methoxyphenyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxyaniline. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its anticancer properties, particularly in the treatment of colorectal cancer .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)furan-2-carboxamide in biological systems involves its interaction with cellular targets. For instance, in cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating the p53-p21 pathway. This leads to cell cycle arrest and subsequent cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis .

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)furan-2-carboxamide
  • N-(4-methoxyphenyl)furan-2-carboxamide
  • N-(2-methoxyphenyl)furan-3-carboxamide

Comparison: this compound is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to N-(4-methoxyphenyl)furan-2-carboxamide, the ortho position of the methoxy group in this compound can lead to different steric and electronic effects, resulting in variations in its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJBQYLAGGHKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307468
Record name N-(2-methoxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58050-50-3
Record name NSC191527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-methoxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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